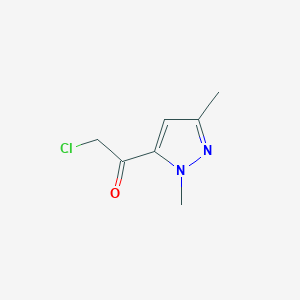![molecular formula C8H5Cl2N3O2 B13122649 Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 3 and 7, and a methyl ester group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphoryl chloride (POCl3) and N,N-dimethylaniline under reflux conditions . The reaction mixture is then poured into ice water, and the product is extracted using ethyl acetate, followed by drying over anhydrous sodium sulfate and evaporation of the solvent to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 7 are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include derivatives with various functional groups replacing the chlorine atoms. The specific products depend on the nucleophiles used in the reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Materials Science: It is used in the development of fluorescent molecules for studying intracellular processes and chemosensors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group at position 5
Eigenschaften
Molekularformel |
C8H5Cl2N3O2 |
|---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)5-2-6(10)13-7(12-5)4(9)3-11-13/h2-3H,1H3 |
InChI-Schlüssel |
FUOHUIBPRYYXMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(C=NN2C(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)


![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)




![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)

